molecular formula C8H11ClN2O2 B2509734 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1480942-30-0

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2509734
CAS No.: 1480942-30-0
M. Wt: 202.64
InChI Key: SPIGVPPRVVQZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is a chemical compound with the molecular formula C8H11ClN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Scientific Research Applications

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Future Directions

The future of pyrazole research lies in the development of new synthetic methods and the discovery of new biological activities. Given their rich chemistry and wide range of biological activities, pyrazole derivatives are promising candidates for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different pyrazole-based structures.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of pyrazole derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.

    4-chloro-3-ethyl-1-methyl-1H-pyrazole: Lacks the acetic acid group, making it less polar and potentially less reactive.

Uniqueness

2-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of both the pyrazole ring and the acetic acid group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-(4-chloro-5-ethyl-2-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-5-8(9)6(4-7(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIGVPPRVVQZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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